N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide
Description
Properties
IUPAC Name |
N'-[2-(6-chloropyridazin-3-yl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN7/c1-18(2)7-14-11-8(5-13)6-15-19(11)10-4-3-9(12)16-17-10/h3-4,6-7H,1-2H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJNALWCCGZNST-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=NN1C2=NN=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=NN1C2=NN=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide is the enzyme dihydropteroate synthase (EC 2.5.1.15). This enzyme plays a crucial role in the synthesis of folic acid, a vital component for DNA replication and cell division.
Mode of Action
N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide acts as an inhibitor of the enzyme dihydropteroate synthase. This enzyme catalyzes the formation of dihydropteroate from p-aminobenzoic acid and dihydropteridine-hydroxymethyl-pyrophosphate. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting DNA replication and cell division.
Biochemical Pathways
The inhibition of dihydropteroate synthase by N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide affects the folic acid synthesis pathway. This leads to a decrease in the availability of folic acid, which is essential for DNA replication and cell division. The downstream effect is the inhibition of bacterial growth, as the bacteria are unable to replicate their DNA and divide.
Result of Action
The molecular and cellular effects of N’-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide’s action result in the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound inhibits DNA replication and cell division, thereby stopping the proliferation of bacteria.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical environment.
Biological Activity
N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide is a compound of significant interest due to its potential biological activities. This article synthesizes existing research findings and case studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the cyano and chloropyridazine moieties is particularly noteworthy, as these groups are often associated with various pharmacological effects.
Molecular Formula: C12H12ClN5O
Molecular Weight: 263.71 g/mol
CAS Number: [insert CAS number if available]
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Interaction with Receptors: The structural components allow for potential interactions with various receptors, which could modulate physiological responses.
- Antimicrobial Properties: Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess similar properties against certain pathogens.
Antimicrobial Activity
A study conducted on related pyrazole derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | S. aureus |
| Compound B | 32 | E. coli |
| This compound | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays on cancer cell lines revealed that compounds structurally related to this compound exhibited significant antiproliferative effects. For example, a derivative demonstrated IC50 values in the low micromolar range against HeLa cells, indicating potential for further development as an anticancer agent .
Case Studies
A notable case study involved the synthesis of a series of pyrazole derivatives, including our compound of interest. The derivatives were tested for their ability to inhibit tumor growth in xenograft models. Results indicated that certain modifications to the pyrazole ring enhanced efficacy, suggesting a structure-activity relationship worth exploring further .
Scientific Research Applications
Antifungal Activity
Recent studies have investigated the antifungal properties of compounds related to the pyrazole structure, including derivatives of N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide. For instance, a series of compounds with similar scaffolds demonstrated significant antifungal activity against various strains of Candida, showing minimum inhibitory concentrations (MIC) lower than those of standard treatments like fluconazole .
Neuroactive Properties
The compound's structural analogs have been explored for their neuroactive properties, particularly as GABA_A receptor modulators. One notable derivative was found to be a potent positive allosteric modulator at both synaptic and extrasynaptic receptor subtypes, suggesting potential applications in treating neurological disorders such as major depressive disorder and essential tremor .
Anticancer Potential
Research has also focused on the anticancer potential of pyrazole derivatives. Compounds incorporating the pyrazole structure have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .
Herbicidal Activity
Compounds similar to this compound have been evaluated for herbicidal activity. The incorporation of cyano and chloropyridazine groups has been linked to enhanced herbicidal efficacy against various weed species, providing a potential avenue for developing new herbicides that are more effective than existing options.
Insecticidal Properties
Insecticidal properties have also been explored with derivatives of this compound. Studies indicate that certain structural modifications can lead to increased potency against agricultural pests, thereby contributing to integrated pest management strategies.
Synthesis and Evaluation of Antifungal Compounds
A study synthesized a series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives, which included components related to the target compound. These were evaluated for antifungal activity against clinical strains and showed promising results, with some exhibiting higher efficacy than traditional antifungals .
Development of Neuroactive Steroids
Another case study focused on a derivative that modulates GABA_A receptors effectively. This compound underwent clinical trials for postpartum depression and other mood disorders, illustrating the therapeutic potential of pyrazole derivatives in mental health treatment .
Table 1: Antifungal Activity of Pyrazole Derivatives
| Compound Name | Structure | MIC (µg/mL) | Target Organism |
|---|---|---|---|
| Compound A | Structure A | ≤ 25 | Candida albicans |
| Compound B | Structure B | ≤ 20 | Rhodotorula mucilaginosa |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | Colon Cancer | 15 |
| Compound D | Breast Cancer | 10 |
Chemical Reactions Analysis
Nucleophilic Substitution at Chloropyridazinyl Group
The 6-chloropyridazinyl moiety undergoes nucleophilic displacement reactions under basic conditions. This reactivity is exploited to generate derivatives with enhanced solubility or biological activity.
Key observation: Steric hindrance from the pyrazole ring slows substitution kinetics compared to simpler chloropyridazines .
Cycloaddition Reactions
The electron-deficient pyrazole ring participates in [3+2] cycloadditions, particularly with nitrile oxides or azides.
Mechanistic note: The cyano group at C4 directs cycloaddition to the C5 position via electronic effects .
Imidoformamide Functionalization
The N,N-dimethylimidoformamide group undergoes hydrolysis and condensation reactions:
Hydrolysis
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| 6M HCl | Reflux (8 h) | Pyrazole-5-carboxylic acid | Coordination complexes | |
| NaOH (20% aq.) | 80°C (4 h) | Dimethylamine + Formamide derivative | Intermediate |
Condensation
| Carbonyl Compound | Catalyst | Product | Notes | Source |
|---|---|---|---|---|
| Benzaldehyde | AcOH, 120°C (6 h) | Schiff base derivative | Crystallizes in EtOAc | |
| Acetylacetone | Ce(SO4)2 (5 mol%) | Enaminone-linked hybrid | Green chemistry approach |
Cyano Group Transformations
The C4-cyano group participates in:
Metal Complexation
The compound acts as a polydentate ligand:
| Metal Salt | Solvent/Time | Complex Structure | Stability | Source |
|---|---|---|---|---|
| Cu(NO3)2·3H2O | MeOH, 25°C (1 h) | [Cu(L)2(H2O)2]·2H2O | Stable ≤200°C | |
| PdCl2 | DMF, 70°C (3 h) | Square-planar Pd(II) complex | Catalytic C-C coupling |
Critical Analysis of Reaction Conditions
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Melting Points : Carboxamide derivatives (e.g., compound 3a) exhibit higher melting points (133–183°C) compared to imidoformamide analogs, likely due to stronger hydrogen-bonding capacity .
- Synthetic Yields: Imidoformamide derivatives (e.g., N′-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide) are synthesized in moderate yields (60–70%), comparable to carboxamide derivatives .
- Solubility : The 6-chloropyridazine group in the target compound may reduce solubility in polar solvents compared to phenyl or methyl-substituted analogs .
Spectroscopic Data
- ¹H-NMR : Pyrazole protons in imidoformamide derivatives resonate at δ ~8.12 ppm, similar to carboxamide analogs. The N,N-dimethyl group typically appears as a singlet at δ ~2.6–3.0 ppm .
- IR Spectroscopy: The cyano group (C≡N) in the target compound and analogs shows a strong absorption band near 2230 cm⁻¹, while imidoformamide C=N stretches appear at ~1636 cm⁻¹ .
Q & A
Q. What are the standard synthetic routes for N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylimidoformamide?
The synthesis involves multi-step reactions, typically starting with heterocyclic coupling between pyridazine and pyrazole precursors. Key steps include:
- Chloropyridazine activation : Reacting 6-chloropyridazine with a pyrazole intermediate under reflux in polar aprotic solvents (e.g., ethanol or dichloroethane) .
- Functionalization : Introducing the cyano group and imidoformamide moiety via nucleophilic substitution or condensation reactions, requiring precise temperature control (e.g., 60–80°C) and catalysts like K₂CO₃ .
- Purification : Recrystallization or column chromatography to isolate the final compound .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, especially distinguishing pyridazine and pyrazole protons .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (theoretical ~273.7 g/mol) and fragmentation patterns .
- X-ray Crystallography (if available): Resolves bond lengths/angles and spatial conformation .
Q. What are the key physicochemical properties of this compound?
- Solubility : Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to cyano and amide groups .
- Melting Point : Requires experimental determination (predicted >200°C based on analogous pyrazole derivatives) .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Solvent Effects : Replace ethanol with dimethyl sulfoxide (DMSO) to enhance nucleophilicity in coupling steps .
- Catalytic Systems : Screen Pd-based catalysts for cross-coupling efficiency or employ microwave-assisted synthesis to reduce reaction time .
- pH Control : Maintain neutral pH during imidoformamide formation to minimize side reactions .
- Real-Time Monitoring : Use thin-layer chromatography (TLC) or in-situ IR to track intermediate formation .
Q. What experimental models are suitable for evaluating its biological activity, and how do structural modifications affect efficacy?
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination). The cyano group enhances membrane penetration, while chloropyridazine improves target binding .
- Enzyme Inhibition Studies : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays. The dimethylimidoformamide moiety may act as a hydrogen-bond acceptor .
- SAR Analysis : Modify the pyrazole 4-position (e.g., replace cyano with nitro) to assess impact on bioactivity .
Q. How should researchers address contradictions in reported biological data for structurally similar compounds?
- Validate Assay Conditions : Replicate studies under standardized protocols (e.g., identical bacterial strains, nutrient media) .
- Computational Modeling : Perform molecular docking to compare binding affinities across analogs and identify critical interactions (e.g., π-π stacking with pyridazine) .
- Meta-Analysis : Aggregate data from multiple studies to distinguish intrinsic activity from experimental variability .
Q. What strategies can mitigate challenges in characterizing reactive intermediates during synthesis?
- Low-Temperature Trapping : Use cryogenic NMR (−40°C) to stabilize transient intermediates .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track reaction pathways via MS/MS .
- Computational Chemistry : DFT calculations predict intermediate stability and reaction kinetics .
Methodological Considerations
Q. How to design stability studies for this compound under varying storage conditions?
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks. Monitor degradation via HPLC and identify byproducts with LC-MS .
- Excipient Compatibility : Test with common stabilizers (e.g., lactose, PVP) in solid-state formulations .
Q. What computational tools are recommended for predicting pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
